

## **Preclinical studies of Mitiperstat (AZD4831)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mitiperstat |           |
| Cat. No.:            | B10830898   | Get Quote |

An In-Depth Technical Guide to the Preclinical Studies of Mitiperstat (AZD4831)

#### Introduction

Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2] Developed by AstraZeneca, Mitiperstat is being explored as a therapeutic agent for conditions where MPO-driven pathology is a key factor, such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), non-alcoholic fatty liver disease, and chronic obstructive pulmonary disease.[1][3] Myeloperoxidase is secreted by activated neutrophils and generates potent reactive oxygen species, contributing to microvascular endothelial dysfunction, fibrosis, and tissue damage.[3][4] By inhibiting MPO, Mitiperstat aims to mitigate these pathological processes.[3][4] This guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key findings for Mitiperstat.

#### **Mechanism of Action**

**Mitiperstat** is a mechanism-based, irreversible inhibitor of myeloperoxidase.[5] Its primary mechanism involves covalently binding to the MPO enzyme, rendering it inactive.[6] This inhibition prevents MPO from catalyzing the formation of hypochlorous acid and other damaging free radicals.[4] The consequence of this targeted inhibition is a reduction in systemic inflammation, oxidative stress, and an improvement in microvascular function, as demonstrated in various preclinical models.[3][7][8]

#### **Signaling Pathway and Point of Intervention**



The following diagram illustrates the inflammatory cascade involving myeloperoxidase and the specific point of intervention for **Mitiperstat**.



Click to download full resolution via product page



Caption: **Mitiperstat** inhibits MPO, blocking the production of damaging reactive oxygen species.

### **Quantitative Preclinical Data**

The preclinical development of **Mitiperstat** involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Table 1: In Vitro Potency, Selectivity, and Covalent

**Binding** 

| Parameter        | Enzyme/Syste<br>m              | Species | Value                     | Reference |
|------------------|--------------------------------|---------|---------------------------|-----------|
| IC50             | Myeloperoxidase<br>(MPO)       | Human   | 1.5 nM                    | [1][5]    |
| IC50             | Thyroid<br>Peroxidase<br>(TPO) | Human   | 0.69 μΜ                   | [1]       |
| Selectivity      | MPO vs. TPO                    | Human   | >450-fold                 | [5]       |
| IC50             | CYP3A4                         | Human   | 6 μM (weak<br>inhibition) | [1]       |
| Covalent Binding | Hepatocytes                    | Human   | 56 pmol/mg<br>protein     | [6]       |

**Table 2: In Vivo Efficacy in Murine Model** 

| Model                              | Species | Dosing                                | Effect                                                                | Reference |
|------------------------------------|---------|---------------------------------------|-----------------------------------------------------------------------|-----------|
| Zymosan-<br>Induced<br>Peritonitis | Mouse   | 0.01-10 μmol/kg<br>(single oral dose) | Dose-dependent inhibition of MPO activity in peritoneal lavage fluid. | [1][5]    |



# Experimental Protocols In Vitro Enzyme Inhibition Assay (General Protocol)

To determine the half-maximal inhibitory concentration (IC<sub>50</sub>), a tight binding assay was utilized for human myeloperoxidase. The assay measures the enzymatic activity of MPO in the presence of varying concentrations of **Mitiperstat**. The protocol involves incubating purified human MPO with its substrates (e.g., hydrogen peroxide and a chromogenic substrate) and the inhibitor. The reaction progress is monitored spectrophotometrically. For irreversible inhibitors like **Mitiperstat**, the protocol includes a wash-out step to confirm the irreversible nature of the binding, where enzyme activity does not recover after the removal of the unbound inhibitor.[6]

#### **Zymosan-Induced Neutrophilic Peritonitis in Mice**

This model is used to assess the in vivo activity of MPO inhibitors.





Click to download full resolution via product page

Caption: Workflow for the zymosan-induced peritonitis model to test **Mitiperstat**'s in vivo efficacy.

 Animal Dosing: Mice are administered a single oral dose of Mitiperstat (ranging from 0.01 to 10 μmol/kg) or a vehicle control.[1]



- Inflammation Induction: After a predetermined time to allow for drug absorption, zymosan (a
  yeast cell wall component) is injected intraperitoneally to induce an acute inflammatory
  response characterized by massive neutrophil infiltration.
- Sample Collection: Several hours after zymosan injection, the peritoneal cavity is washed with saline (lavage) to collect the inflammatory fluid containing neutrophils and secreted MPO.[1]
- Analysis: The collected peritoneal lavage fluid is then analyzed to measure MPO activity, typically using a colorimetric assay. The results are compared between the Mitiperstattreated groups and the vehicle control group to determine the dose-dependent inhibitory effect of the drug.[1]

#### **Pharmacokinetics and Biotransformation**

Preclinical studies in rats and dogs, along with human mass balance data, have elucidated the metabolic fate of **Mitiperstat**.[9] The biotransformation is complex, involving several key reactions.

- Primary Metabolic Pathways: The main biotransformation reactions observed include carbamoylation followed by glucuronidation, desulfurization of the thiourea group, and cyclization.[9][10]
- Major Metabolites: In human plasma, the most abundant metabolite is a carbamoyl
  glucuronide of Mitiperstat, designated as M7. This metabolite accounted for 75-80% of the
  total drug-related material exposure in human subjects.[9]
- Species Differences: While the carbamoyl glucuronide was the primary metabolite in human plasma, its prominence is influenced by species-specific differences in plasma protein binding. Importantly, all major human plasma metabolites were also identified in the animal species used for toxicological assessments, ensuring adequate safety coverage.[9][10]





Click to download full resolution via product page

Caption: Key metabolic pathways of **Mitiperstat** (AZD4831).

#### Conclusion

The preclinical data for **Mitiperstat** (AZD4831) establish it as a potent and highly selective irreversible inhibitor of myeloperoxidase.[1][5] In vitro studies confirmed its high potency against MPO with significant selectivity over the related thyroid peroxidase enzyme.[5] In vivo animal models, such as zymosan-induced peritonitis, demonstrated its ability to effectively inhibit MPO activity in a dose-dependent manner following oral administration.[1][5] The metabolic profile has been well-characterized in preclinical species and humans, with major human metabolites being covered in toxicology studies.[9] These robust preclinical findings supported the progression of **Mitiperstat** into clinical trials for inflammatory conditions, most notably heart failure with preserved ejection fraction.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitiperstat Wikipedia [en.wikipedia.org]
- 3. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction PMC [pmc.ncbi.nlm.nih.gov]
- 4. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mitiperstat (AZD4831) News LARVOL Sigma [sigma.larvol.com]
- To cite this document: BenchChem. [Preclinical studies of Mitiperstat (AZD4831)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#preclinical-studies-of-mitiperstat-azd4831]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com